
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. Dibutylone is a psychoactive substance that has gained popularity among drug users due to its stimulant and euphoric effects. However,
Aplicaciones Científicas De Investigación
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
The paper by Brine et al. (1997) explores the chemistry and pharmacology of Ohmefentanyl, a compound within the 4-anilidopiperidine class of opiates, which shares structural similarities with the compound due to the presence of a piperidine ring and specific substituents. This research highlights the importance of stereochemistry in the biological activity of compounds, particularly how different stereoisomers can have varied effects on biological systems. Such studies are vital for understanding receptor-ligand interactions, which can inform the development of targeted therapeutics and probes for biomedical research (Brine et al., 1997).
Propofol Infusion Syndrome
Although the request was to exclude information related to drug side effects, it's notable that research into the pharmacology and toxicology of compounds like Propofol contributes significantly to our understanding of drug action mechanisms and safety profiles. This knowledge is crucial for designing safer and more effective drugs and for identifying potential therapeutic applications of new compounds (Fodale & Monaca, 2008).
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) on chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes provides insight into how certain compounds can influence drug metabolism. Understanding the interaction between new chemical entities and Cytochrome P450 enzymes is essential for predicting drug-drug interactions and for the development of compounds with desirable pharmacokinetic profiles (Khojasteh et al., 2011).
Synthesis and Evaluation of Ligands for D2-like Receptors
Research by Sikazwe et al. (2009) into the synthesis and evaluation of ligands for D2-like receptors, which focuses on arylcycloalkylamines, demonstrates the application of chemical compounds in studying neurotransmitter systems. This research is relevant for understanding the molecular basis of diseases and for developing drugs targeting the central nervous system (Sikazwe et al., 2009).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-15(2)14-25(23,24)19-9-11-21(12-10-19)20(22)8-7-18-6-5-16(3)17(4)13-18/h5-6,13,15,19H,7-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDOPBHZLNDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)
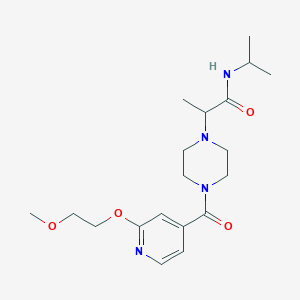
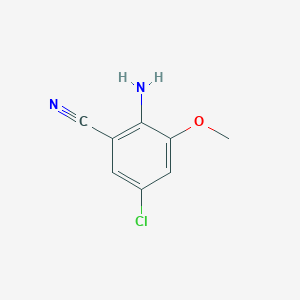
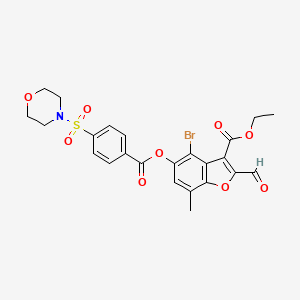
![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/no-structure.png)

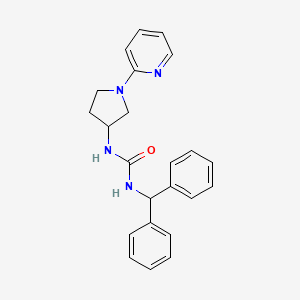
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)
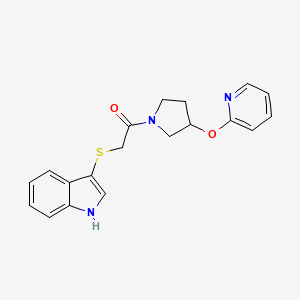
![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)
